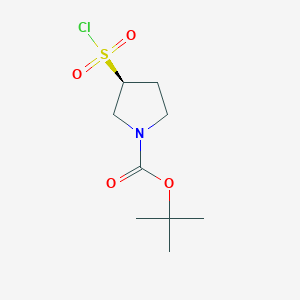

![molecular formula C25H20ClN3O2 B2707533 1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-09-1](/img/structure/B2707533.png)

1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that belongs to the class of pyrazoloquinolines. This compound has been of interest to researchers due to its potential applications in the field of medicine.

Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, also known as 1-(4-chlorophenyl)-7,8-dimethoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline:

Antileishmanial Activity

This compound has shown potential in the treatment of leishmaniasis, a parasitic disease caused by protozoan parasites. Research indicates that derivatives of pyrazoloquinoline exhibit significant antileishmanial activity, making them promising candidates for developing new therapeutic agents against this disease .

Antimalarial Properties

The compound has also been evaluated for its antimalarial properties. Studies have demonstrated that pyrazole derivatives, including pyrazoloquinoline, can effectively inhibit the growth of Plasmodium species, the causative agents of malaria. This makes it a valuable compound in the search for new antimalarial drugs .

Anticancer Research

Pyrazoloquinoline derivatives have been investigated for their anticancer properties. These compounds can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth. Their ability to target specific cancer cell pathways makes them potential candidates for cancer therapy .

Antimicrobial Activity

The compound has shown promise in antimicrobial research. Pyrazoloquinoline derivatives have been found to possess antibacterial and antifungal activities, making them useful in developing new antimicrobial agents to combat resistant strains of bacteria and fungi .

Neuroprotective Effects

Research has indicated that pyrazoloquinoline derivatives may have neuroprotective effects. These compounds can protect neurons from oxidative stress and other forms of damage, which is beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory properties. Pyrazoloquinoline derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This makes them potential candidates for treating inflammatory diseases .

Enzyme Inhibition

Pyrazoloquinoline derivatives have been explored for their ability to inhibit various enzymes. For example, they can inhibit kinases, which are involved in many cellular processes, including cell division and metabolism. This property is valuable in developing drugs for diseases where enzyme regulation is disrupted .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of pyrazoloquinoline derivatives with various biological targets. These studies help in predicting the binding affinity and activity of the compound, aiding in the design of more effective drugs .

Mecanismo De Acción

Target of Action

Quinoline derivatives, which this compound is a part of, are known for their diverse pharmacological effects . They have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .

Mode of Action

It’s worth noting that quinoline derivatives have been found to exhibit their biological activities through different mechanisms of action . For instance, some quinoline derivatives have been found to trigger HIV-1 IN multimerisation via binding to an allosteric site .

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways due to their broad spectrum of bioactivities .

Result of Action

Quinoline derivatives are known to have diverse pharmacological effects .

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClN3O2/c1-15-4-6-16(7-5-15)24-20-14-27-21-13-23(31-3)22(30-2)12-19(21)25(20)29(28-24)18-10-8-17(26)9-11-18/h4-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPZSKMPNLVXCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2,4-Dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]dec-8-yl]-5-pyrimidinecarbonitrile](/img/structure/B2707451.png)

![(5-bromopyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2707453.png)

![2-Chloro-N-(2-methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B2707456.png)

![5-(3-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2707457.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2707459.png)

![6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide](/img/structure/B2707462.png)

![Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2707465.png)

![2-Cyclopropyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2707466.png)

![8-(3,4-dimethoxyphenethyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2707470.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide](/img/structure/B2707471.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide](/img/structure/B2707472.png)